molecular formula C16H22N2O4 B1403252 Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 112257-42-8

Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

Cat. No. B1403252
M. Wt: 306.36 g/mol
InChI Key: OIQHSGKNZYLTPQ-UHFFFAOYSA-N
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Description

Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O5 . It is also known as Benzyl 3- (hydroxymethyl)-4- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The molecular structure of Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 350.409 Da and the monoisotopic mass is 350.184174 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate include a molecular weight of 336.39 . It is a light-yellow solid and should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

  • Application : This research outlines the synthesis of Azetidine-2-carboxylic acid (Aze) analogs, which are useful in studying the influence of conformation on peptide activity. This includes the preparation of Lys-Aze chimeras and orthogonally protected azetidine dicarboxylic acid, relevant for exploring peptide structures and functions (Sajjadi & Lubell, 2008).

Stereocontrolled Synthesis of 3-Amino-3-deoxy-D-altrose

  • Application : The research demonstrates the use of tert-butyl azidoformate in the synthesis of complex sugars like D-altrose. This involves the rearrangement of aziridines into protected amines, which is a crucial step in synthesizing specific sugar analogs (Nativi, Reymond & Vogel, 1989).

Development of Beta-lactam Inhibitors

  • Application : This study focuses on the synthesis of beta-lactam inhibitors, specifically detailing the structure-activity relationships for compounds with varied alkyl groups. These inhibitors are significant in medicinal chemistry, particularly for their potential use against human leukocyte elastase (Finke et al., 1995).

Novel Isomeric Analog of DL-Proline

  • Application : The research describes the synthesis of 2-carboxy-4-methylazetidine, an analog of DL-proline. This compound is relevant in synthesizing high molecular weight polypeptides, offering insights into peptide synthesis and structure (Soriano, Podraza & Cromwell, 1980).

Diastereoselective α-Alkylation of Azetidine-2-Carboxylic Acid Esters

  • Application : The study explores the α-alkylation of azetidine-2-carboxylic acid esters, providing a method to produce optically active azetidine-2-carboxylic acid esters. This process is crucial for developing specific stereochemical configurations in organic compounds (Tayama, Nishio & Kobayashi, 2018).

Synthesis of Azetidine-3-Carboxylic Acids

  • Application : This research involves the preparation of protected 3-haloazetidines, which are essential intermediates in medicinal chemistry. They have been used to prepare high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's versatility in synthesizing pharmaceutical compounds (Ji, Wojtas & Lopchuk, 2018).

properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)17-13-9-18(10-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQHSGKNZYLTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

Benzyl chloroformate (0.40 mL, 2.79 mmol) and triethylamine (0.65 mL, 4.64 mmol) were added to a solution of 3-[(tert-butoxycarbonyl)amino]azetidine (400 mg, 2.32 mmol) in dichloromethane (23 mL) at room temperature, followed by stirring for 40 minutes. The reaction solution was concentrated under reduced pressure, and then the resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1) to obtain 481 mg of the title compound as a white solid (68%).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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